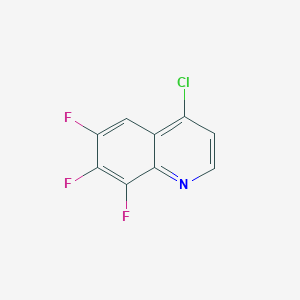

4-Chloro-6,7,8-trifluoroquinoline

概要

説明

4-Chloro-6,7,8-trifluoroquinoline is a chemical compound with the molecular formula C9H3ClF3N . It has a molecular weight of 217.57 .

Synthesis Analysis

The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline gave a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline and 6,7-difluoro-5,8-dichloroquinoline .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system, which is a widespread structure in nature . The quinoline ring system is the first representative of the family of benzazines bearing one nitrogen atom .Chemical Reactions Analysis

Fluorinated quinolines, such as this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 264.7±35.0 °C (Predicted), a density of 1.539±0.06 g/cm3 (Predicted), and a pKa of -1.29±0.47 (Predicted) .科学的研究の応用

Synthesis and Biological Activity

A study by Liu et al. (2007) demonstrates the synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives using 4-chloro-6,7,8-trimethoxyquinazoline. This compound, derived from natural gallic acid, showed potential for in vitro antiproliferative activities against some cancer cells, although the anticancer activity was weaker than the standard reference drug (Liu et al., 2007).

Antimicrobial Studies and Molecular Docking

Murugavel et al. (2017) explored a compound named 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ), synthesized by a novel process. The molecular structure was characterized, and the compound was evaluated for antimicrobial activities against various bacterial and fungal strains. Molecular docking studies indicated its inhibitory activity against DNA gyrase and Lanosterol 14 α-demethylase, showcasing its potential as an antimicrobial agent (Murugavel et al., 2017).

Antibacterial Properties

Al-Hiari et al. (2007) worked on synthesizing new 8-nitrofluoroquinolone models with a focus on their antibacterial properties. The study involved introducing various primary amine appendages, resulting in compounds with interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).

Preparation and Reactions

Brooke et al. (1966) documented the preparation of trifluoroquinolines, including 6,7,8-trifluoroquinoline, from trifluoroaniline. This research detailed the reactions of these compounds, contributing to the understanding of fluorinated heterocycles (Brooke et al., 1966).

Antimalarial and Anticancer Applications

Njaria et al. (2015) reviewed the patents on chloroquine and its derivatives, including 4-amino-7-chloroquinoline-based compounds. The study highlighted their potential in managing various diseases, including antimalarial and anticancer applications (Njaria et al., 2015).

Synthesis and Antiviral Activity

Lipunova et al. (2012) synthesized 2-Methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one and investigated its antiviral activity against viruses like monkeypox and smallpox vaccine. This highlights the potential of fluorinated quinazoline derivatives in developing new antiviral substances (Lipunova et al., 2012).

Safety and Hazards

将来の方向性

The future directions for 4-Chloro-6,7,8-trifluoroquinoline could involve further exploration of its potential biological activities. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

作用機序

Target of Action

4-Chloro-6,7,8-trifluoroquinoline is a type of fluorinated quinoline . Quinolines are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities . .

Mode of Action

Quinolines, in general, are known to interact with their targets, leading to changes in the target’s function . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . This reactivity might play a role in its interaction with its targets.

Biochemical Pathways

Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .

Pharmacokinetics

The compound’s molecular weight is 21757 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Quinolines are known to have antibacterial, antineoplastic, and antiviral effects , suggesting that this compound might have similar effects.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions might affect its stability.

特性

IUPAC Name |

4-chloro-6,7,8-trifluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3N/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGDQNKFLFUHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(C(=C2F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300950 | |

| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020087-33-5 | |

| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020087-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

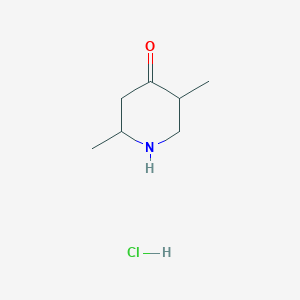

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374447.png)

![2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374451.png)

![2-[2-(Cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3374461.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B3374467.png)

![1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B3374483.png)

![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)

![[2-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B3374571.png)